2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine (S107) is a synthetic 1,4-benzothiazepine derivative researched for its potential therapeutic benefits in various fields. It is primarily known for its ability to stabilize the ryanodine receptor (RyR), a calcium channel found in skeletal and cardiac muscle cells, and its association with FKBP12, a protein that regulates RyR function [, , , , , , ].
Studies have explored the metabolic transformations of S107 using electrochemical methods [] and in vitro assays with human liver enzymes []. These investigations revealed several key reactions:
Oxidation: The primary phase I metabolic reaction involves monooxygenation, leading to the formation of N- and S-oxides on the 1,4-benzothiazepine core [].
Demethylation: Demethylation reactions produce both N- and O-demethylated metabolites. The O-demethylated metabolite undergoes further conjugation in phase II reactions [].
Conjugation: Phase II reactions involve glucuronidation and sulfonation of the O-demethylated metabolite, while the N-demethylated metabolite does not undergo conjugation [].
Direct Glucuronidation: The active S107 molecule itself can be directly converted into two isomeric quaternary S107-N(+)-glucuronides [].
S107 stabilizes the skeletal muscle ryanodine receptor (RyR1) complex by increasing the binding of FKBP12 to RyR1, particularly under conditions of oxidative stress []. It does so by binding to low-affinity sites on the ryanodine receptor, effectively counteracting the harmful effects of redox-active species that can lead to calcium leakage from the sarcoplasmic reticulum [].
In the context of bacteriophage λ, the S107 gene encodes an antiholin protein, S107, which acts as an inhibitor to the holin protein, S105. This inhibitory function is primarily due to the presence of a lysine residue (Lys2) at the N-terminus of S107, which prevents it from assuming the same membrane topology as S105 [, , , , , ]. The interplay between S105 and S107 is crucial for regulating the timing of lysis in phage-infected cells [, , ].
Muscle Function Improvement: Research indicates that S107 may improve skeletal muscle function by stabilizing the RyR1-FKBP12 complex, counteracting the detrimental effects of oxidative stress on calcium regulation []. It has shown promise in ameliorating contractility of cardiomyocytes in models of dilated cardiomyopathy []. S107 has also been studied for its ability to restore motor function in aging Drosophila, highlighting its potential to extend health span by targeting age-related decline in muscle performance [].
Antiarrhythmic Potential: S107 has shown promise as a potential antiarrhythmic agent in mouse models of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). It can reduce diastolic SR Ca2+ leak through RyR2 and decrease the incidence of pacing-induced AF [, ].
Chemotherapy-Induced Cognitive Impairment Mitigation: Studies suggest that S107 may mitigate chemotherapy-induced cognitive impairments (chemobrain) in mice by targeting neuronal Ca2+ dyshomeostasis via leaky RyR2 channels [].
Bacteriophage λ Lysis Control: The S107 gene product, S107, is crucial for regulating the timing of host cell lysis in bacteriophage λ, acting as an inhibitor of the holin protein, S105. This interplay allows for the controlled release of phage progeny [, , , , , ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: